
4,4-DI-N-Butoxyazoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-DI-N-Butoxyazoxybenzene is an organic compound with the molecular formula C20H26N2O3. It is a member of the azoxybenzene family, characterized by the presence of an azoxy group (-N=N(O)-) linking two phenyl rings, each substituted with butoxy groups (-OC4H9). This compound is known for its light yellow to brown crystalline appearance and has a melting point of approximately 132°C.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-DI-N-Butoxyazoxybenzene typically involves the reaction of 4-butoxyaniline with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an intermediate azoxy compound, which is then purified through crystallization from solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-DI-N-Butoxyazoxybenzene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield amines.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted azoxybenzenes depending on the reagents used.
Applications De Recherche Scientifique
4,4-DI-N-Butoxyazoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological systems due to its ability to interact with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,4-DI-N-Butoxyazoxybenzene involves its interaction with molecular targets through the azoxy group. This group can undergo redox reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to form reactive intermediates that interact with cellular components, leading to changes in cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dihydroxyazobenzene: Similar structure but with hydroxyl groups instead of butoxy groups.
4,4’-Dihydroxybiphenyl: Lacks the azoxy group, having a simpler biphenyl structure.
4,4’-Dinitroazobenzene: Contains nitro groups instead of butoxy groups.
Uniqueness
4,4-DI-N-Butoxyazoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butoxy groups enhances its solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C20H27N2O3+ |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(4-butoxyanilino)-(4-butoxyphenyl)-oxoazanium |
InChI |
InChI=1S/C20H27N2O3/c1-3-5-15-24-19-11-7-17(8-12-19)21-22(23)18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H,21,23)/q+1 |
Clé InChI |
VPWLOTNIWJZGND-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)N[N+](=O)C2=CC=C(C=C2)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


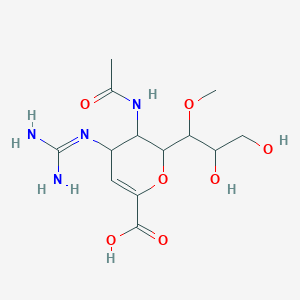
![3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12508399.png)
![N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B12508414.png)
![N-(3,5-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12508417.png)
![N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508424.png)
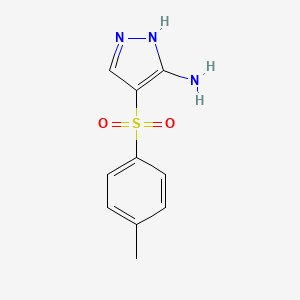

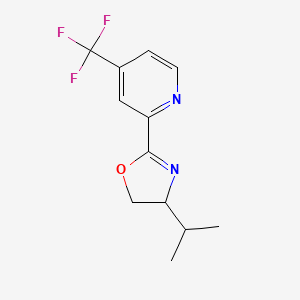
![2,2,2-trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12508439.png)
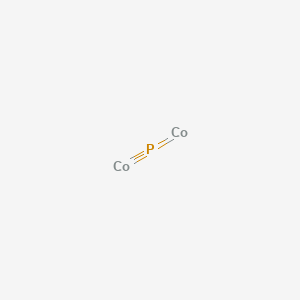

![1-(5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12508464.png)
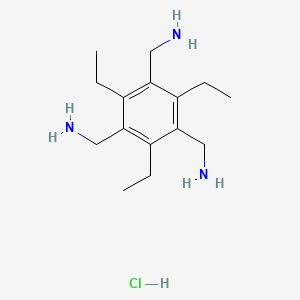
![6-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B12508476.png)
